1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride
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Overview
Description
This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions . The specific compound “1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride” has a molecular formula of C14H24Cl2N2O2 and a molecular weight of 323.3 g/mol .
Synthesis Analysis
Piperazine derivatives can be synthesized by various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a 4,5-dimethoxy-2-methylphenylmethyl group .Scientific Research Applications
Synthesis and Antimicrobial Activities
The study by Bektaş et al. (2007) reported the synthesis of novel triazole derivatives, including Mannich base derivatives using piperazine as an amine component. These compounds exhibited antimicrobial activities against various microorganisms, indicating the potential of piperazine derivatives in developing new antimicrobial agents Molecules, Bektaş et al., 2007.
Polyamides Containing Piperazine
Hattori and Kinoshita (1979) synthesized polyamides by polycondensing diamines, including piperazine, with di-p-nitrophenyl esters derived from theophylline and thymine. These polyamides, which are soluble in DMSO and formic acid, highlight the role of piperazine in creating polymers with potential biomedical applications Macromolecular Chemistry and Physics, Hattori & Kinoshita, 1979.
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, incorporating piperazine derivatives. These compounds showed significant anti-inflammatory and analgesic activities, offering insights into the design of new therapeutic agents Molecules, Abu‐Hashem et al., 2020.
Hypolipidemic Activity
Ashton et al. (1984) explored the synthesis of [alpha-(heterocyclyl)benzyl]piperazines, which showed potent activity in lowering serum lipid levels. This research points to the potential of piperazine derivatives in treating hyperlipidemia Journal of Medicinal Chemistry, Ashton et al., 1984.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with serotonin receptors.
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
1-[(4,5-dimethoxy-2-methylphenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-11-8-13(17-2)14(18-3)9-12(11)10-16-6-4-15-5-7-16;;/h8-9,15H,4-7,10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITCLNFYZCFCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN2CCNCC2)OC)OC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine dihydrochloride |
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